molecular formula C22H25N5O B2765390 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212090-52-2

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2765390
CAS No.: 1212090-52-2
M. Wt: 375.476
InChI Key: FEPAYXGJEZOWOQ-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is regioselective and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and organometallic reagents are often used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines .

Scientific Research Applications

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features that confer high selectivity and potency towards certain molecular targets. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development .

Properties

IUPAC Name

5-methyl-N-phenyl-7-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-14(2)16-9-11-17(12-10-16)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-7-5-4-6-8-18/h4-15,19-20H,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPAYXGJEZOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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